

chemical structure and properties of Sodium (R)-3-hydroxybutanoate

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Compound of Interest

Compound Name: Sodium (R)-3-hydroxybutanoate

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An In-depth Technical Guide to Sodium (R)-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium (R)-3-hydroxybutanoate, an endogenous ketone body, is a crucial energy substrate and a signaling molecule with significant implications for metabolic regulation and cellular function. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

Sodium (R)-3-hydroxybutanoate is the sodium salt of the chiral carboxylic acid, (R)-3-hydroxybutanoic acid. The stereochemistry at the C3 position is of paramount biological importance, as the (R)-enantiomer is the naturally occurring form in mammals.

Figure 1: Chemical structure of **Sodium (R)-3-hydroxybutanoate**.

Identifier	Value
IUPAC Name	sodium (3R)-3-hydroxybutanoate[1]
CAS Number	13613-65-5[1]
Molecular Formula	C ₄ H ₇ NaO ₃ [1]
Molecular Weight	126.09 g/mol [1]
Canonical SMILES	C--INVALID-LINK--O.[Na+][1]
InChI Key	NBPUSGBJDWCHKC-AENDTGMFSA-M[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for **Sodium (R)-3-hydroxybutanoate** is provided below.

Physicochemical Properties

Property	Value	Reference
Melting Point	149-155 °C	[2]
Solubility	Soluble in water.	
Appearance	White to off-white solid.	
Optical Rotation	[α] ²⁰ /D ~ -25° (c=1 in H ₂ O)	

Spectroscopic Data

Technique	Data and Peak Assignments
^1H NMR	δ (D_2O): ~1.20 (d, 3H, $-\text{CH}_3$), ~2.30-2.50 (m, 2H, $-\text{CH}_2-\text{COO}^-$), ~4.15 (m, 1H, $-\text{CH}(\text{OH})-$)
^{13}C NMR	δ (D_2O): ~22 ppm ($-\text{CH}_3$), ~45 ppm ($-\text{CH}_2-\text{COO}^-$), ~65 ppm ($-\text{CH}(\text{OH})-$), ~180 ppm ($-\text{COO}^-$)
FT-IR (ATR)	~3400 cm^{-1} (O-H stretch), ~2970 cm^{-1} (C-H stretch), ~1580 cm^{-1} (C=O stretch, carboxylate)
Mass Spectrometry (ESI-)	m/z: 103.039 $[\text{M}-\text{Na}]^-$

Synthesis and Purification

Sodium (R)-3-hydroxybutanoate can be synthesized via the hydrolysis of its corresponding ester, ethyl (R)-3-hydroxybutyrate.

Experimental Protocol: Synthesis

This protocol details the base-catalyzed hydrolysis of ethyl (R)-3-hydroxybutyrate.

Materials:

- Ethyl (R)-3-hydroxybutyrate
- Sodium hydroxide (NaOH)
- Ethanol (95%)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (R)-3-hydroxybutyrate in 95% ethanol.
- Cool the solution to 0-5 °C in an ice bath.

- Slowly add a stoichiometric equivalent of a pre-dissolved aqueous solution of sodium hydroxide dropwise to the cooled ester solution while stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- The resulting aqueous solution contains **Sodium (R)-3-hydroxybutanoate**. This solution can be used directly for some applications or lyophilized to obtain the solid product.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **Sodium (R)-3-hydroxybutanoate**
- Ethanol
- Isopropanol

Procedure:

- Dissolve the crude **Sodium (R)-3-hydroxybutanoate** in a minimal amount of hot ethanol.
- If insoluble impurities are present, perform a hot filtration.
- Slowly add isopropanol as an anti-solvent to the hot ethanolic solution until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold isopropanol.
- Dry the purified crystals under vacuum.

Analytical Methods

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the enantiomeric separation of 3-hydroxybutanoate.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

Mobile Phase:

- A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.
- For acidic compounds, 0.1% trifluoroacetic acid (TFA) can be added. For basic compounds, 0.1% diethylamine (DEA) can be added.

Procedure:

- Prepare a standard solution of racemic 3-hydroxybutyric acid and a sample solution of the synthesized **Sodium (R)-3-hydroxybutanoate** in the mobile phase.
- Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
- Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
- Inject the sample solution.

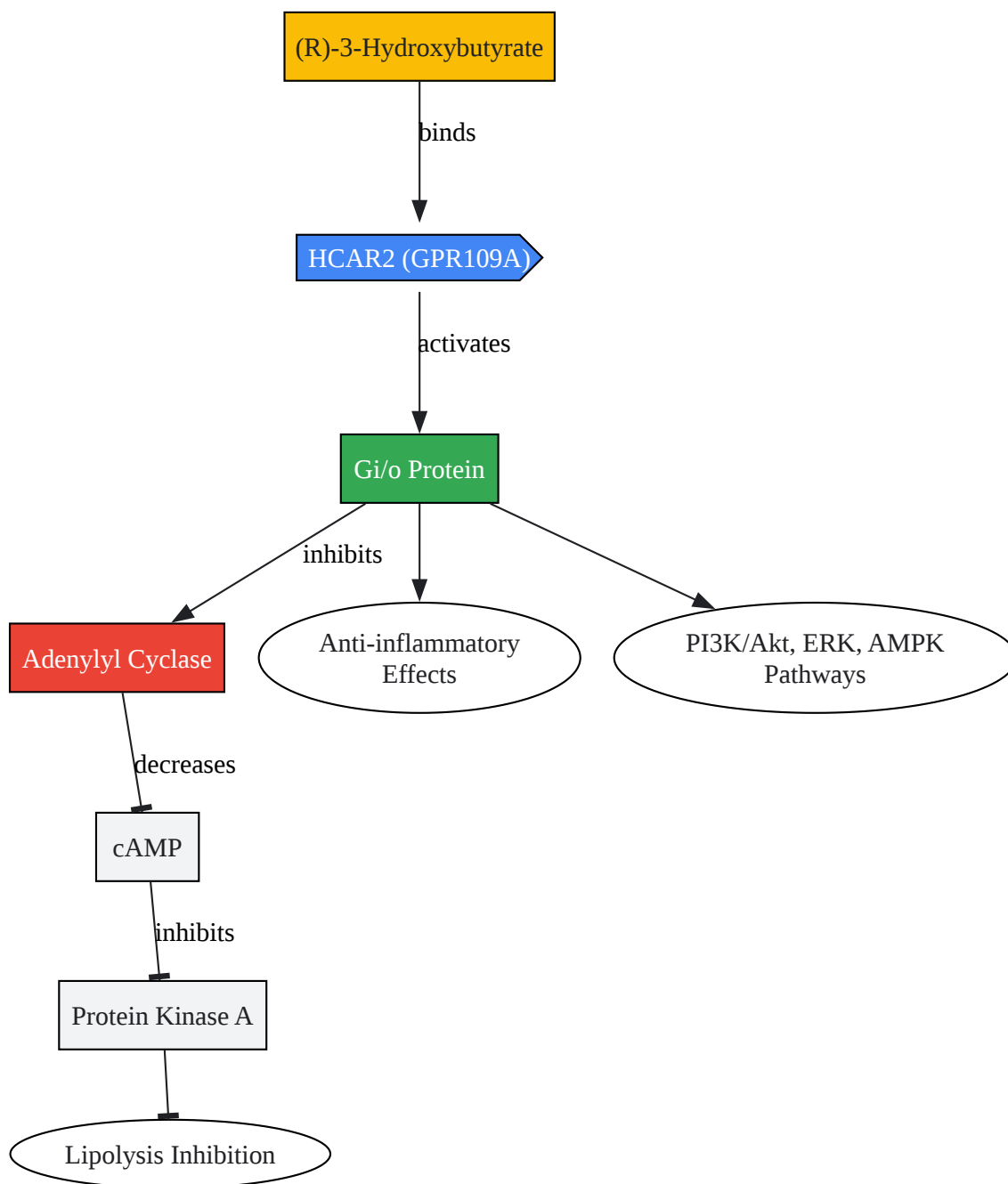
- Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
- The enantiomeric excess (e.e.) of the synthesized product can be calculated from the peak areas of the two enantiomers.

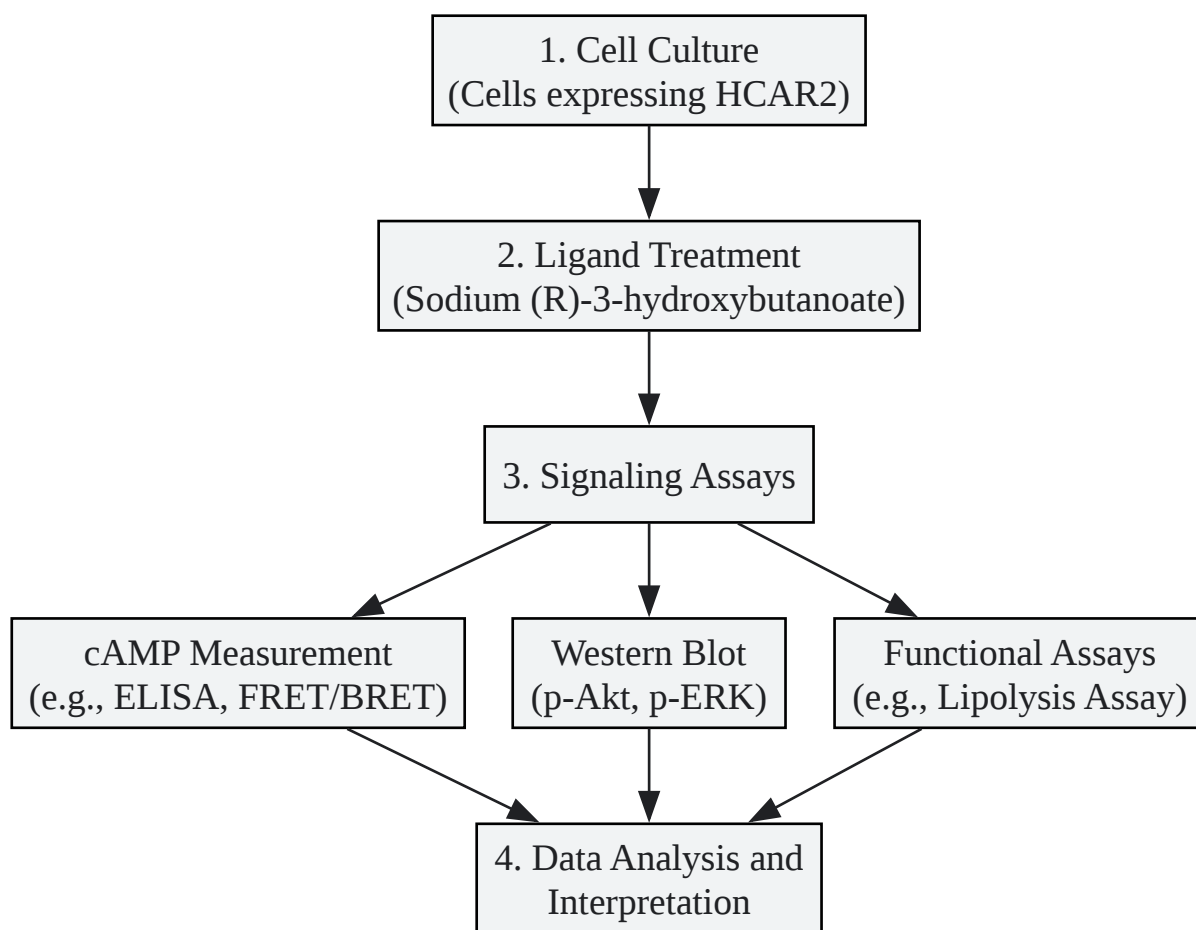
Biological Significance

Metabolic Pathways: Ketogenesis and Ketolysis

Sodium (R)-3-hydroxybutanoate is a key ketone body produced in the liver during periods of low glucose availability, such as fasting or a ketogenic diet. This process, known as ketogenesis, converts acetyl-CoA derived from fatty acid oxidation into (R)-3-hydroxybutyrate and acetoacetate. These ketone bodies are then transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle. In these tissues, they undergo ketolysis, where they are converted back to acetyl-CoA to be used as an energy source in the citric acid cycle.







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